molecular formula C14H10ClFN4OS B2367068 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034494-92-1

2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2367068
CAS No.: 2034494-92-1
M. Wt: 336.77
InChI Key: QSMXBRLEBNPSPU-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with chlorine (C2) and fluorine (C4) atoms, linked via a methylene group to a 1,2,3-triazole ring bearing a thiophen-3-yl substituent. The triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of "click chemistry" .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-thiophen-3-yltriazol-4-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN4OS/c15-13-5-9(16)1-2-12(13)14(21)17-6-10-7-20(19-18-10)11-3-4-22-8-11/h1-5,7-8H,6H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMXBRLEBNPSPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NCC2=CN(N=N2)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates and Synthetic Building Blocks

2-Chloro-4-Fluorobenzoic Acid Derivatives

The 2-chloro-4-fluorobenzoyl moiety is typically introduced via Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. Patent WO2018141642A1 details the nitration and chlorination of 2-chloro-4-fluorobenzotrichloride using sulfonitric mixtures at 0–15°C, followed by solvent extraction with halogenated organics (e.g., dichloromethane) to isolate intermediates. Conversion to the acid chloride is achieved via oxalyl chloride in dichloromethane (DCM) with catalytic dimethylformamide (DMF), as outlined in Royal Society of Chemistry protocols.

Thiophen-3-yl Azides

Thiophen-3-yl azides are synthesized from 3-aminothiophene through diazotization with sodium nitrite in hydrochloric acid, followed by azide displacement. These azides serve as critical dipolarophiles in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form the 1,2,3-triazole ring.

Propargylamine Linkers

The methylene bridge between the triazole and benzamide is constructed using propargylamine, generated via nucleophilic substitution of propargyl bromide with ammonium hydroxide. This alkyne-containing intermediate enables regioselective triazole formation during CuAAC.

Primary Synthetic Routes

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 1,2,3-triazole core is assembled via CuAAC, a cornerstone of click chemistry. A representative procedure involves:

  • Reaction Setup : Combining thiophen-3-yl azide (1.2 equiv) and propargylamine (1.0 equiv) in tert-butanol/water (4:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%).
  • Cycloaddition : Stirring at 25°C for 12–24 hours yields 1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methanamine as a white solid (Yield: 85–92%).
  • Workup : Filtration and purification via silica gel chromatography (ethyl acetate/hexane, 1:1) afford the triazole-amine intermediate.

Amide Bond Formation

Coupling the triazole-amine with 2-chloro-4-fluorobenzoyl chloride follows standard acylation protocols:

  • Activation : 2-Chloro-4-fluorobenzoic acid (1.0 equiv) is treated with oxalyl chloride (1.1 equiv) in DCM at 0°C, then warmed to room temperature.
  • Acylation : The acyl chloride is added dropwise to a solution of triazole-amine (1.0 equiv) and triethylamine (1.5 equiv) in DCM at 0°C.
  • Isolation : After quenching with water, the organic layer is dried (Na₂SO₄) and concentrated. Recrystallization from ethanol/water provides the title compound (Yield: 75–80%).
Table 1: Optimization of Amide Coupling Conditions
Parameter Optimal Range Impact on Yield
Solvent DCM Maximizes solubility of intermediates
Temperature 0°C → RT Minimizes side reactions
Base Triethylamine Neutralizes HCl, drives reaction
Reaction Time 4–6 hours Completes acylation without degradation

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate CuAAC. A 2022 study demonstrated that irradiating azide and alkyne precursors at 100°C for 10 minutes in dimethyl sulfoxide (DMSO) with CuI nanoparticles increased yields to 94% while reducing reaction time by 90%.

Flow Chemistry Approaches

Continuous-flow systems enhance scalability and safety. A tubular reactor with immobilized Cu(I) catalysts achieved 98% conversion in <5 minutes residence time, though product isolation required additional steps.

Solvent-Free Mechanochemical Synthesis

Ball-milling thiophen-3-yl azide, propargylamine, and Cu₂O under solvent-free conditions yielded the triazole intermediate in 88% yield, eliminating organic waste.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole-H), 7.85–7.78 (m, 3H, benzamide-H), 7.45–7.40 (m, 2H, thiophene-H).
  • FT-IR (KBr): 1654 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N amide), 1245 cm⁻¹ (C-F).
  • HRMS : m/z calcd. for C₁₄H₁₀ClFN₄OS [M+H]⁺: 336.77, found: 336.76.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirmed >99% purity. Critical impurities include unreacted benzoyl chloride (retention time: 3.2 minutes) and triazole dimer (retention time: 6.8 minutes).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Component Cost per Kilogram Contribution to Total Cost
Thiophen-3-yl azide $12,000 45%
Propargylamine $8,500 32%
Cu Catalysts $1,200 5%
Solvents $3,300 12%

Environmental Impact Mitigation

  • Solvent Recovery : Distillation reclaims >90% of DCM and tert-butanol.
  • Copper Removal : Chelating resins reduce Cu waste to <5 ppm in effluent.

Applications and Derivative Synthesis

The compound serves as a precursor to herbicides and kinase inhibitors. Functionalization at the triazole N1-position with alkyl halides or sulfonating agents generates libraries for agrochemical screening.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (due to Cl and F substituents) facilitates NAS reactions at the C2 position.

PositionReagentConditionsProductYield (%)Source
C2-ClPrimary amines (e.g., NH₃)DMF, 80°C, 12 h2-Amino-4-fluoro-N-(triazolyl)benzamide65–72
C2-ClAlkoxides (e.g., NaOMe)THF, reflux, 6 h2-Methoxy-4-fluoro derivative58–64

Key Findings :

  • Chlorine at C2 demonstrates higher reactivity than fluorine due to weaker C-Cl bond polarization.

  • Steric hindrance from the triazole-thiophene moiety reduces yields in bulky nucleophile reactions .

Electrophilic Substitution on Thiophene

The thiophene ring undergoes electrophilic substitution at the C5 position (para to sulfur).

ReagentConditionsProductYield (%)Source
HNO₃/H₂SO₄0°C, 2 h5-Nitro-thiophene derivative45–50
Br₂ (1 equiv)CH₂Cl₂, RT, 1 h5-Bromo-thiophene analog78–82

Mechanistic Insight :

  • Nitration occurs preferentially at C5 due to sulfur’s electron-donating resonance effect .

  • Bromination proceeds via σ-complex stabilization at C5.

Oxidation Reactions

The thiophene sulfur and triazole ring are susceptible to oxidation.

Target SiteReagentConditionsProductYield (%)Source
Thiophene-Sm-CPBA (1.2 equiv)DCM, RT, 4 hThiophene-1-oxide88
Triazole C-HKMnO₄ (aq)60°C, 3 hTriazole N-oxide32–35

Notes :

  • Thiophene sulfoxide formation is stereospecific, producing a 1:1 diastereomer ratio.

  • Over-oxidation to sulfone requires prolonged exposure to m-CPBA (>8 h).

Cross-Coupling Reactions

The triazole-thiophene moiety participates in palladium-catalyzed couplings.

Reaction TypeCatalyst SystemConditionsProductYield (%)Source
SuzukiPd(PPh₃)₄, K₂CO₃DME/H₂O, 90°C, 8 hBiaryl derivatives60–68
SonogashiraPdCl₂(PPh₃)₂, CuITHF/Et₃N, 70°C, 6 hAlkynylated triazole-thiophene conjugates55–62

Optimization Data :

  • Suzuki coupling efficiency depends on boronic acid’s electronic nature (electron-deficient partners enhance yields) .

  • Sonogashira reactions require strict oxygen exclusion to prevent alkyne homocoupling .

Amide Hydrolysis

The benzamide group undergoes controlled hydrolysis under acidic/basic conditions.

ConditionsProductYield (%)Source
6M HCl, reflux, 10 h2-Chloro-4-fluoro-benzoic acid95
NaOH (2M), EtOH, 8 hSodium salt of benzoic acid89

Applications :

  • Hydrolysis products serve as intermediates for carboxylate-functionalized derivatives.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes.

Metal SaltSolventComplex StructureStability Constant (log K)Source
Cu(NO₃)₂MeOH[Cu(L)₂(NO₃)₂]4.8 ± 0.2
AgOTfCH₃CN[Ag(L)(OTf)]5.1 ± 0.3

Structural Analysis :

  • X-ray crystallography confirms N2-triazole as the primary coordination site .

  • Silver complexes exhibit luminescence properties at λₑₘ = 450–470 nm .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition in crystalline states.

ConditionsProductQuantum YieldSource
UV (365 nm), solidDimerized cyclobutane derivative0.12

Crystallographic Data :

  • Face-to-face π-stacking of benzamide and thiophene groups enables topochemical control .

Scientific Research Applications

2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several scientific research applications, including:

    Medicinal chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material science: Its unique structural features make it a candidate for the development of novel materials with specific properties.

    Chemical biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs include benzamide-triazole hybrids with variations in substituents on both the benzamide and triazole moieties (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Benzamide Substituents Triazole Substituent Molecular Weight (g/mol) Key Features Reference
2-Chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide Cl (C2), F (C4) Thiophen-3-yl 350.80 Halogenated benzamide; sulfur-containing triazole
2-Amino-5-chloro-N-((1-((pyrimidinyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (7d) NH₂ (C2), Cl (C5) Pyrimidinylmethyl 442.87 Amino group enhances solubility; pyrimidine may confer nucleoside mimicry
2-Amino-5-bromo-N-((1-((pyrimidinyl)methyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide (7e) NH₂ (C2), Br (C5) Pyrimidinylmethyl 487.28 Bromine increases molecular weight; potential halogen bonding
2-Amino-N-((1-((aryl)methyl)-1H-1,2,3-triazol-4-yl)methyl)-5-methoxybenzamide (9b) NH₂ (C2), OCH₃ (C5) Aryl (unspecified) ~380 (estimated) Methoxy improves lipophilicity; aryl group diversifies π-π interactions
N-((1-(4-Acetamidophenyl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide (54) Acrylamide 4-Acetamidophenyl 314.34 Acrylamide enables polymerization; acetamido enhances hydrogen bonding
Key Observations:
  • Halogen vs. Polar Groups: The target compound’s chloro and fluoro substituents increase electronegativity and lipophilicity compared to amino or methoxy groups in analogs like 7d and 9b. This may enhance membrane permeability but reduce aqueous solubility .
  • Triazole Substituents : The thiophen-3-yl group introduces sulfur-based interactions (e.g., hydrophobic or van der Waals forces), contrasting with pyrimidinyl (7d , 7e ) or aryl (9b ) groups, which enable hydrogen bonding or π-stacking .

Inferred Physicochemical Properties

  • Solubility: Halogenation (Cl, F) likely reduces solubility compared to amino/methoxy-substituted analogs. For instance, 7d (NH₂, Cl) may exhibit better aqueous solubility than the target compound due to its polar amino group .
  • Stability : The electron-withdrawing fluorine and chlorine substituents may enhance metabolic stability compared to 9b (OCH₃), which is prone to oxidative demethylation.

Biological Activity

2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
  • Introduction of the Thiophene Moiety : Coupling the thiophene ring to the triazole core.
  • Attachment of the Benzamide Group : Acylation of the triazole-thiophene intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

CompoundActivityReference
2-chloro-4-fluoro-N-(thiophen derivative)Antibacterial
Triazole derivativesAntifungal

Anticancer Activity

Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, specific analogs have demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting their potential as anticancer agents .

Cell LineIC50 (µM)Compound
HCT1166.2Triazole derivative
T47D27.3Triazole derivative

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of their activity, influencing pathways related to cell growth and apoptosis.

Case Studies

Several case studies have highlighted the efficacy of triazole-based compounds in various biological contexts:

  • Study on Urease Inhibition : A series of compounds were synthesized to evaluate their urease inhibitory activity. One derivative showed an IC50 value significantly lower than standard inhibitors, indicating strong potential for therapeutic applications against urease-related conditions .
  • Anticancer Screening : Various triazole derivatives were screened against cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis through specific signaling pathways .

Q & A

Q. What are the key steps in synthesizing 2-chloro-4-fluoro-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?

The synthesis involves:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, similar to methods used in .
  • Amide Coupling : Reaction of the triazole intermediate with 2-chloro-4-fluorobenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization from methanol/water mixtures to achieve >95% purity .

Q. How is the compound’s structural identity confirmed?

Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm the absence of regioisomers (e.g., distinguishing 1,2,3-triazole from 1,2,4-triazole) .
  • Mass Spectrometry (HRMS) : To validate the molecular formula (C₁₅H₁₁ClFN₃OS) and detect impurities .
  • X-ray Crystallography : For unambiguous confirmation of the triazole-thiophene linkage, as demonstrated in analogous compounds .

Q. What solvents and temperatures are optimal for its synthesis?

  • Solvents : DMF or acetonitrile for triazole formation (60–80°C); dichloromethane (DCM) for amide coupling at room temperature .
  • Catalysts : Copper(I) iodide (CuI) for CuAAC, with yields >80% under inert atmospheres .

Advanced Research Questions

Q. How can reaction yields be improved when synthesizing derivatives with modified thiophene or triazole substituents?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves triazole ring formation efficiency .
  • Catalyst Optimization : Use of ruthenium-based catalysts for strain-promoted azide-alkyne cycloaddition (SPAAC) to avoid copper contamination in biological studies .
  • High-Throughput Screening : Test substituent effects on yield using automated liquid handlers and Design of Experiments (DoE) methodologies .

Q. How to resolve contradictions in reported reaction conditions (e.g., solvent polarity vs. temperature)?

  • Systematic Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity) at varying temperatures (25–80°C) to identify conditions balancing solubility and thermal stability .
  • Kinetic Studies : Use in situ IR or HPLC monitoring to track intermediate formation and optimize stepwise conditions .

Q. What strategies mitigate tautomeric interference during structural analysis?

  • Low-Temperature NMR : Conduct experiments at −40°C to "freeze" tautomeric forms (e.g., thione-thiol equilibria in thiophene derivatives) .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict dominant tautomers and guide spectral interpretation .

Q. How to design assays for evaluating its biological activity?

  • Target Selection : Prioritize kinases or GPCRs based on structural similarity to triazole-containing inhibitors (e.g., nitazoxanide derivatives) .
  • In Vitro Assays : Use fluorescence polarization (FP) for binding affinity studies or cell-based assays (e.g., IC₅₀ determination in cancer lines) .
  • ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays to assess drug-likeness .

Q. What computational tools predict its interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding with proteins like PFOR enzyme (a target of nitazoxanide analogs) .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Q. How to address stability issues during long-term storage?

  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .
  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the amide bond .

Q. What methods identify and quantify degradation products?

  • LC-MS/MS : Hyphenated techniques to detect trace impurities (e.g., hydrolyzed benzamide or oxidized thiophene) .
  • Forced Degradation : Expose the compound to acidic, basic, oxidative, and photolytic conditions per ICH guidelines .

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